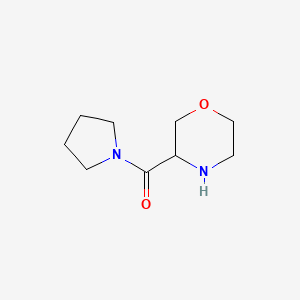

Morpholin-3-yl(pyrrolidin-1-yl)methanone

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

morpholin-3-yl(pyrrolidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2/c12-9(11-4-1-2-5-11)8-7-13-6-3-10-8/h8,10H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MODHXEXNYOANLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2COCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations of Morpholin 3 Yl Pyrrolidin 1 Yl Methanone

Retrosynthetic Analysis and Strategic Disconnections for Core Scaffold Assembly

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by deconstructing it into simpler, readily available starting materials. For Morpholin-3-yl(pyrrolidin-1-yl)methanone, two primary strategic disconnections are evident.

The most logical and common disconnection is at the amide bond (a C-N bond), which simplifies the target molecule into two key precursors: morpholine-3-carboxylic acid and pyrrolidine (B122466) . This is a standard approach in amide synthesis, leveraging the vast toolkit of available coupling reactions.

A further disconnection of the morpholine-3-carboxylic acid precursor reveals its relationship to the chiral amino acid serine or a related β-amino alcohol. This disconnection (C-N and C-O bond cleavage) is advantageous as it traces the synthesis back to a component of the "chiral pool," allowing for inherent stereochemical control. The pyrrolidine ring is a common, commercially available starting material.

This analysis leads to a convergent synthetic plan:

Synthesize or procure an enantiomerically pure, N-protected morpholine-3-carboxylic acid.

Couple this acid with pyrrolidine using standard or advanced amide bond formation techniques.

Perform a final deprotection step if necessary.

| Disconnection | Precursors | Synthetic Strategy |

| Amide C(O)-N Bond | Morpholine-3-carboxylic acid + Pyrrolidine | Amide coupling |

| Morpholine (B109124) Ring C-N/C-O Bonds | A protected serine derivative (e.g., serine methyl ester) + a C2 electrophile | Intramolecular cyclization |

Classical and Modern Synthetic Approaches for the Methanone (B1245722) Linkage Formation

The formation of the methanone (amide) linkage between the morpholine and pyrrolidine moieties is the central step in the assembly of the final molecule.

The reaction of a carboxylic acid and an amine to form an amide bond is one of the most fundamental transformations in organic chemistry. luxembourg-bio.com Direct condensation requires high temperatures and is often inefficient. Therefore, activation of the carboxylic acid is typically required. luxembourg-bio.com

Classical Methods: A traditional method involves converting the carboxylic acid to a more reactive acyl halide, typically an acyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride readily reacts with the amine (pyrrolidine) in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to neutralize the HCl byproduct.

Modern Coupling Reagents: Modern synthesis overwhelmingly favors the use of coupling reagents that facilitate a one-pot reaction between the carboxylic acid and amine under mild conditions. fishersci.co.uk These reagents activate the carboxylic acid in situ. Common classes include:

Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. luxembourg-bio.comfishersci.co.uk To suppress side reactions and reduce racemization, additives such as 1-Hydroxybenzotriazole (HOBt) are often included. nih.govresearchgate.net

Uronium/Aminium Salts: Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient and lead to fast reaction times with minimal racemization. fishersci.co.ukpeptide.com HATU is particularly effective for coupling hindered substrates or less nucleophilic amines. peptide.comgrowingscience.com These reactions are typically run in polar aprotic solvents like DMF in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). nih.gov

The choice of coupling reagent and conditions can be optimized to maximize yield and purity, depending on the specific properties of the morpholine-3-carboxylic acid precursor.

| Coupling Reagent Class | Examples | Typical Conditions | Advantages |

| Carbodiimides | DCC, EDC (+ HOBt) | CH₂Cl₂ or DMF, 0°C to RT | Cost-effective, widely used |

| Uronium/Aminium Salts | HBTU, HATU | DMF, DIPEA, RT | High efficiency, low racemization, fast |

| Phosphonium Salts | PyBOP, BOP | CH₂Cl₂ or DMF, DIPEA, RT | Effective for hindered couplings |

The synthesis of the key precursor, morpholine-3-carboxylic acid, requires the formation of the morpholine heterocycle.

Morpholine Ring Synthesis: The morpholine ring is a 1,4-oxazinane structure. researchgate.net A highly effective strategy for synthesizing 3-substituted morpholines starts from chiral β-amino alcohols. nih.gov For morpholine-3-carboxylic acid, a derivative of the amino acid serine is an ideal starting point. A solid-phase synthesis approach has been reported where Fmoc-Ser(tBu)-OH is immobilized on a resin. acs.orgresearchgate.net Following N-alkylation and N-acylation/sulfonylation, the morpholine ring is formed upon cleavage from the resin with trifluoroacetic acid (TFA). The inclusion of a reducing agent like triethylsilane (TES) during cleavage can directly yield the saturated morpholine ring system. acs.orgresearchgate.net

Another established route is the intramolecular cyclization of an N-substituted ethanolamine (B43304) derivative. For instance, an N-protected serine ester can be alkylated on the nitrogen with a 2-haloethanol, followed by base-catalyzed intramolecular O-alkylation to close the ring.

Pyrrolidine Ring Synthesis: Pyrrolidine itself is a widely available commercial chemical. However, for generating substituted pyrrolidine derivatives for library generation (see section 2.4), various synthetic methods are available. These include:

1,3-Dipolar Cycloadditions: Azomethine ylides can react with alkenes to form the pyrrolidine ring. nih.gov

Intramolecular Amination: The cyclization of ω-haloamines or the reductive amination of γ-amino ketones are common strategies. organic-chemistry.org

Ring Contraction: Certain methods allow for the synthesis of pyrrolidines via the ring contraction of larger heterocyclic systems like pyridines. researchgate.net

Asymmetric Synthesis and Enantioselective Pathways for Chiral Centers

The carbon at the 3-position of the morpholine ring in this compound is a stereocenter. Controlling its absolute configuration is crucial for potential biological applications. Asymmetric synthesis can be achieved by several strategies. researchgate.net

The most direct approach is to start with an enantiomerically pure precursor from the chiral pool. Both (R)- and (S)-serine are inexpensive, commercially available amino acids. Using (S)-serine or its derivatives (e.g., (S)-methyl serinate) as the starting material for the morpholine ring synthesis will lead to the corresponding (S)-morpholine-3-carboxylic acid. acs.orgresearchgate.net This strategy transfers the pre-existing stereochemistry of the starting material directly to the final product.

Alternative strategies involve creating the stereocenter during the synthesis:

Asymmetric Cyclization: A prochiral substrate can be cyclized using a chiral catalyst to favor the formation of one enantiomer over the other. For example, tandem hydroamination and asymmetric transfer hydrogenation reactions can convert aminoalkyne substrates into 3-substituted morpholines with high enantioselectivity. organic-chemistry.org

Enantioselective Ring Opening: The SN2-type ring-opening of a chiral, activated aziridine (B145994) with a haloalcohol, followed by base-mediated intramolecular cyclization, can produce enantiopure substituted morpholines. nih.gov

Derivatization Strategies for Structural Modification and Library Generation

To explore structure-activity relationships (SAR), it is essential to generate a library of analogues by modifying the core scaffold of this compound.

Morpholine Ring Derivatization:

N-Functionalization: The secondary amine within the morpholine ring (position 4) is a prime site for modification, provided it is not protected. It can undergo reactions typical of secondary amines, such as alkylation, acylation, sulfonylation, and reductive amination. wikipedia.org This is a powerful and straightforward way to introduce a wide variety of substituents.

C-H Functionalization: Introducing substituents onto the carbon backbone of the morpholine ring can be achieved by starting with substituted precursors. For example, instead of serine, one could use threonine to introduce a methyl group at the 5-position. acs.org Synthesis from substituted amino alcohols allows for the preparation of a wide array of cis-3,5-disubstituted morpholines. nih.gov

Multicomponent Reactions: De novo synthesis strategies, such as the Ugi tetrazole reaction followed by intramolecular SN2 cyclization, allow for the assembly of highly substituted morpholines from simple starting materials in a single sequence, offering a high degree of diversity. acs.org

Pyrrolidine Ring Derivatization:

Use of Substituted Pyrrolidines: A vast number of substituted pyrrolidines are commercially available or can be readily synthesized. For example, proline and hydroxyproline (B1673980) derivatives can be used in the amide coupling step to introduce functionality at various positions of the pyrrolidine ring.

Direct C-H Functionalization: Modern methods allow for the direct, metal-free C-H functionalization of the pyrrolidine ring, particularly at the α-position (C2), enabling the introduction of aryl groups and other substituents onto the pre-formed ring. rsc.orgrsc.org

By combining these strategies, a diverse chemical library based on the this compound scaffold can be efficiently generated for further investigation.

Exploration of Bioisosteric Replacements within the Molecular Framework

Bioisosteric replacement is a key strategy in medicinal chemistry to modulate the physicochemical properties, pharmacokinetic profile, and biological activity of a lead compound while retaining its primary binding interactions. For this compound, both the morpholine and pyrrolidine rings, as well as the central carbonyl group, are amenable to bioisosteric modifications. Such changes can influence properties like lipophilicity, metabolic stability, and hydrogen bonding capacity. enamine.netcambridgemedchemconsulting.com

The morpholine moiety is a common constituent in many approved drugs, though it can be susceptible to metabolic degradation. enamine.net Its replacement with other cyclic systems can lead to improved pharmacokinetic properties. For instance, the introduction of a thiomorpholine (B91149) or piperazine (B1678402) ring can alter the electronic and lipophilic character of the molecule. The piperazine ring, with its second nitrogen atom, offers an additional point for substitution, allowing for the introduction of diverse functionalities to probe for new interactions with biological targets. cambridgemedchemconsulting.com Furthermore, more rigid, spirocyclic, or bridged bicyclic analogs can be considered to reduce conformational flexibility and potentially enhance binding affinity. enamine.net The use of a cyclopropyl (B3062369) pyran group has also been explored as a non-nitrogen containing isostere for N-aryl morpholines, which could be a strategy to mitigate metabolic liabilities associated with the morpholine nitrogen. drughunter.com

The pyrrolidine ring, a versatile scaffold in drug discovery, can also be a target for bioisosteric replacement to fine-tune the compound's properties. nih.gov Replacing the pyrrolidine with a piperidine (B6355638) ring would increase the ring size and potentially alter the orientation of substituents. Azetidine, a four-membered ring, could be used to decrease lipophilicity and introduce conformational constraints. The stereochemistry of the pyrrolidine ring is a crucial aspect, and different stereoisomers can exhibit distinct biological profiles due to varied binding modes with target proteins. nih.gov

Below is a table outlining potential bioisosteric replacements for the morpholine and pyrrolidine moieties within the this compound framework and their potential impact on molecular properties.

| Original Moiety | Bioisosteric Replacement | Potential Impact on Properties |

| Morpholine | Thiomorpholine | Increased lipophilicity, altered hydrogen bonding capability. |

| Morpholine | Piperazine | Introduction of a second nitrogen for further functionalization, altered basicity and polarity. cambridgemedchemconsulting.com |

| Morpholine | Cyclopropyl Pyran | Removal of the nitrogen atom to potentially improve metabolic stability. drughunter.com |

| Pyrrolidine | Piperidine | Increased ring size, potential for altered conformational preferences. cambridgemedchemconsulting.com |

| Pyrrolidine | Azetidine | Decreased lipophilicity, introduction of ring strain and conformational rigidity. nih.gov |

| Pyrrolidine | Proline derivatives | Introduction of a carboxylic acid group for new interactions or as a handle for further derivatization. nih.gov |

Green Chemistry Principles and Sustainable Synthetic Protocols in Compound Preparation

The synthesis of chemical compounds, particularly in the pharmaceutical industry, is increasingly guided by the principles of green chemistry to minimize environmental impact. nih.govijpsjournal.comnumberanalytics.com The preparation of this compound can be approached with these principles in mind, focusing on aspects such as atom economy, use of safer solvents, and energy efficiency. numberanalytics.comnumberanalytics.com

Traditional amide bond formation often relies on stoichiometric coupling reagents that generate significant amounts of waste. ucl.ac.uk Greener alternatives focus on catalytic methods. For instance, the direct condensation of a carboxylic acid (if Morpholin-3-one is considered as a cyclic amino acid precursor) and an amine can be facilitated by catalysts that release benign small molecules like water. bohrium.com Boronic acid catalysis is one such method that has been shown to be effective for direct amidations. sigmaaldrich.com

The choice of solvent is another critical factor in green synthesis. The replacement of hazardous solvents like DMF and CH2Cl2 with more environmentally benign alternatives such as ionic liquids, deep eutectic solvents, or even performing reactions under solvent-free conditions can significantly reduce the environmental footprint of the synthesis. numberanalytics.comresearchgate.net Microwave-assisted synthesis is an energy-efficient technique that can accelerate reaction rates and often leads to higher yields and cleaner reactions in shorter timeframes. rasayanjournal.co.in

Biocatalysis, utilizing enzymes for chemical transformations, represents a highly sustainable approach. numberanalytics.comnih.gov Lipases, for example, can catalyze the formation of amide bonds under mild conditions with high selectivity, often in green solvents. nih.gov An enzymatic approach to the synthesis of this compound could offer a highly efficient and environmentally friendly route. nih.gov

The following table summarizes some green chemistry approaches that could be applied to the synthesis of this compound.

| Green Chemistry Approach | Description | Potential Benefits |

| Catalytic Amidation | Use of catalysts (e.g., boronic acids, transition metals) to promote amide bond formation, avoiding stoichiometric activating agents. sigmaaldrich.com | Higher atom economy, reduced waste generation. ucl.ac.uk |

| Use of Greener Solvents | Employing solvents like ionic liquids, deep eutectic solvents, or water, or conducting reactions under solvent-free conditions. numberanalytics.comresearchgate.net | Reduced toxicity and environmental pollution. |

| Microwave-Assisted Synthesis | Utilizing microwave irradiation to accelerate the reaction. rasayanjournal.co.in | Faster reaction times, increased yields, and energy efficiency. |

| Biocatalysis | Employing enzymes, such as lipases, to catalyze the amide bond formation. nih.govnih.gov | High selectivity, mild reaction conditions, environmentally friendly. |

| Flow Chemistry | Performing the synthesis in a continuous flow reactor. numberanalytics.com | Improved heat and mass transfer, enhanced safety, and potential for easier scale-up. |

Comprehensive Spectroscopic and Chromatographic Characterization for Structural and Purity Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. It provides detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR and Carbon (¹³C) NMR Spectral Analysis

A comprehensive analysis based on Proton (¹H) and Carbon (¹³C) NMR would be necessary to map the proton and carbon framework of Morpholin-3-yl(pyrrolidin-1-yl)methanone. This would involve assigning specific chemical shifts (δ) and coupling constants (J) to each unique proton and carbon atom in the molecule. However, no such experimental data appears to be published in peer-reviewed literature.

A hypothetical ¹H NMR spectrum would be expected to show distinct signals for the protons on the morpholine (B109124) and pyrrolidine (B122466) rings, as well as the methanone (B1245722) linker. Similarly, a ¹³C NMR spectrum would provide signals corresponding to each of the nine carbon atoms in the structure. Without experimental data, a detailed analysis and the creation of data tables remain purely speculative.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are indispensable for establishing the connectivity between atoms and elucidating the stereochemistry of a molecule. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be used to confirm the bonding arrangement within this compound. The Nuclear Overhauser Effect Spectroscopy (NOESY) would provide insights into the spatial proximity of protons, which is crucial for determining the compound's three-dimensional structure. The scientific literature currently lacks any reports on the application of these 2D NMR techniques to this specific compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. An HRMS analysis of this compound would be expected to yield a precise mass that corresponds to its molecular formula, C9H16N2O2. This experimental verification is a standard procedure in chemical synthesis and characterization, yet specific HRMS data for this compound is not documented in available research.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are fundamental for separating components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its higher-resolution counterpart, Ultra-Performance Liquid Chromatography (UPLC), are the primary methods for determining the purity of non-volatile organic compounds. A validated HPLC or UPLC method would involve specifying the stationary phase (column), mobile phase composition, flow rate, and detection wavelength used to separate this compound from any impurities. No such standardized or published methods for this compound could be located.

Gas Chromatography (GC) for Volatile Intermediates or Degradants

Gas Chromatography (GC) is typically employed for the analysis of volatile compounds. In the context of this compound, GC could be used to detect and quantify any volatile starting materials, intermediates from its synthesis, or potential degradation products. As with other analytical methods, there is no available literature detailing the use of GC for the analysis of this compound.

Chiral Chromatography for Enantiomeric Purity Determination

The presence of a stereocenter at the 3-position of the morpholine ring in this compound means that the compound can exist as a pair of enantiomers. Chiral chromatography is the definitive method for separating and quantifying these enantiomers to establish the enantiomeric purity of a sample. This technique relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, consequently, their separation.

The selection of an appropriate chiral stationary phase is critical for achieving enantiomeric separation. For morpholine derivatives and other cyclic amines, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and coated on a silica (B1680970) support, are often effective. The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which differ for each enantiomer within the chiral environment of the CSP.

The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol such as isopropanol (B130326) or ethanol, is optimized to achieve the best balance between resolution and analysis time. The relative strengths of the interactions between the enantiomers and the CSP can be modulated by adjusting the ratio of the solvents in the mobile phase.

A hypothetical chromatogram for the analysis of a non-racemic mixture of this compound would show two distinct peaks corresponding to the two enantiomers. The area under each peak is proportional to the concentration of that enantiomer in the sample. The enantiomeric excess (% ee), a measure of the enantiomeric purity, can be calculated from the peak areas of the two enantiomers.

Table 1: Hypothetical Chiral HPLC Parameters for Enantiomeric Purity Determination

| Parameter | Value |

| Column | Chiralpak AD-H (or similar polysaccharide-based CSP) |

| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

Note: The parameters in this table are illustrative and would require experimental optimization for the specific compound.

Computational Chemistry and Molecular Modeling Investigations of Morpholin 3 Yl Pyrrolidin 1 Yl Methanone

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the electron distribution and energy levels, which are crucial determinants of chemical behavior.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For Morpholin-3-yl(pyrrolidin-1-yl)methanone, DFT calculations, often employing a basis set such as B3LYP/6-311G(d,p), can predict key structural parameters. bhu.ac.in These calculations reveal the bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state.

The energy landscape of the molecule can also be explored by mapping the potential energy surface as a function of specific dihedral angles, such as the rotation around the C-N bonds connecting the carbonyl group to the two heterocyclic rings. This analysis helps to identify energy barriers between different conformations and locate the global minimum energy structure.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C=O | ~1.23 Å |

| Bond Length | C-N (Morpholine) | ~1.38 Å |

| Bond Length | C-N (Pyrrolidine) | ~1.37 Å |

| Bond Angle | O=C-N (Morpholine) | ~121° |

| Bond Angle | O=C-N (Pyrrolidine) | ~120° |

| Bond Angle | N(Morpholine)-C-N(Pyrrolidine) | ~119° |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more readily polarized and reactive. For this compound, the HOMO is expected to be localized primarily on the pyrrolidine (B122466) and morpholine (B109124) nitrogen atoms and the carbonyl oxygen, while the LUMO is likely centered on the carbonyl carbon and adjacent atoms.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 eV |

| LUMO | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

Electrostatic Potential Surface and Charge Distribution Analysis (e.g., Mulliken atomic charges)

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule, indicating regions that are electron-rich (negative potential) or electron-poor (positive potential). researchgate.net For this compound, the MEP surface would likely show a region of high negative potential around the carbonyl oxygen atom, making it a likely site for electrophilic attack. Conversely, the hydrogen atoms of the morpholine and pyrrolidine rings would exhibit positive potential.

Mulliken atomic charge analysis provides a quantitative measure of the partial charge on each atom within the molecule. bhu.ac.in This analysis for this compound would likely confirm the electronegative character of the oxygen and nitrogen atoms and the electropositive nature of the carbonyl carbon and hydrogen atoms.

| Atom | Charge (a.u.) |

|---|---|

| O (Carbonyl) | -0.55 |

| C (Carbonyl) | +0.60 |

| N (Morpholine) | -0.45 |

| N (Pyrrolidine) | -0.48 |

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the morpholine and pyrrolidine rings, as well as rotation around the amide bonds, means that this compound can exist in multiple conformations. Conformational analysis aims to identify the most stable of these arrangements. researchgate.net This can be achieved through systematic searches of the potential energy surface or through molecular dynamics simulations.

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, taking into account temperature and solvent effects. mdpi.com An MD simulation of this compound in an aqueous environment would reveal the accessible conformations, the transitions between them, and the influence of water molecules on its structure and dynamics. This information is crucial for understanding how the molecule might behave in a biological system.

Molecular Docking Studies for Putative Biological Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a target protein. rjlbpcs.com This method is widely used in drug discovery to identify potential drug candidates and to understand their mechanism of action at a molecular level.

Given the structural motifs present in this compound, several classes of proteins could be considered as putative biological targets. For example, the morpholine moiety is found in some kinase inhibitors, and the pyrrolidine ring is a common feature in various bioactive compounds. Docking studies could be performed against a panel of proteins, such as kinases, G-protein coupled receptors (GPCRs), or enzymes involved in metabolic pathways, to identify potential binding partners. The results of these studies are typically reported as a docking score, which estimates the binding affinity, and a predicted binding pose, which shows the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein. ijper.org

QSAR (Quantitative Structure-Activity Relationship) and Pharmacophore Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. pensoft.net By developing a QSAR model for a class of compounds that includes this compound, it would be possible to predict the activity of new, unsynthesized derivatives. researchgate.net The model would be built using a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and the experimentally determined biological activities of a training set of molecules.

Pharmacophore modeling is another valuable tool in predictive research. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov By identifying a pharmacophore from a set of active molecules that includes this compound, it can be used as a 3D query to search large chemical databases for other potentially active compounds.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Morpholin 3 Yl Pyrrolidin 1 Yl Methanone Derivatives

Systematic Exploration of Structural Modifications and their Impact on Molecular Interactions

The systematic exploration of structural modifications is a cornerstone of medicinal chemistry, aimed at understanding how changes to a molecule's structure influence its interactions with biological targets. For a compound like Morpholin-3-yl(pyrrolidin-1-yl)methanone, this would involve the synthesis of a library of analogs where each of the core components—the morpholine (B109124) ring, the pyrrolidine (B122466) ring, and the connecting carbonyl group—is systematically altered.

Table 1: Potential Structural Modifications of this compound for SAR Studies

| Core Moiety | Potential Modification | Rationale |

| Morpholine Ring | Substitution at C-2, C-5, C-6 | To probe for additional binding pockets and influence conformation. |

| Replacement with other heterocycles (e.g., thiomorpholine (B91149), piperazine) | To evaluate the importance of the oxygen atom for hydrogen bonding or overall polarity. | |

| Pyrrolidine Ring | Substitution at C-2, C-3, C-4, C-5 | To explore steric and electronic effects on target binding. |

| Ring expansion or contraction (e.g., azetidine, piperidine) | To assess the impact of ring size on conformational preference and fit within a binding site. | |

| Carbonyl Linker | Replacement with alternative linkers (e.g., sulfonyl, methylene) | To investigate the role of the carbonyl group as a hydrogen bond acceptor. |

The resulting analogs would then be evaluated in biological assays to determine how these modifications affect their potency, selectivity, and efficacy. For example, the introduction of a bulky substituent on the morpholine ring might enhance binding if it can occupy a hydrophobic pocket in the target protein, or it could abolish activity if it creates a steric clash.

Analysis of Conformational Flexibility and Rigidity on Biological Recognition

The three-dimensional shape, or conformation, of a molecule is critical for its ability to be recognized by and bind to a biological target. This compound possesses a degree of conformational flexibility around the rotatable bonds, particularly the amide bond connecting the two rings.

By designing more rigid analogs, for instance, by introducing a double bond or incorporating the structure into a bicyclic system, researchers could "lock" the molecule into a specific conformation. If a rigid analog shows significantly higher activity, it can be inferred that this locked conformation is the "bioactive conformation," providing a valuable template for the design of future compounds.

Influence of Physicochemical Parameters on Research Outcomes

The physicochemical properties of a compound play a crucial role in its journey from administration to its target site. For in vitro models, permeability is a key parameter, often assessed using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).

Table 2: Key Physicochemical Parameters and their Potential Influence

| Parameter | Description | Potential Influence on Research Outcomes |

| LogP/LogD | Lipophilicity (oil/water partition coefficient) | Affects membrane permeability and solubility. High lipophilicity can lead to poor aqueous solubility and non-specific binding. |

| Polar Surface Area (PSA) | Sum of polar atoms in a molecule | Generally, a lower PSA is associated with better cell permeability. |

| Solubility | The ability to dissolve in a solvent (e.g., aqueous buffer) | Poor solubility can lead to inaccurate results in in vitro assays. |

| pKa | Acid dissociation constant | Determines the charge state of the molecule at a given pH, which can impact binding and permeability. |

For this compound, the morpholine and pyrrolidine rings contribute to its polarity and potential for hydrogen bonding, which would influence these parameters. Modifications made during SAR studies would need to be carefully monitored for their impact on these properties to ensure that any observed changes in biological activity are due to specific target interactions rather than simply altered bioavailability in the assay system.

Elucidation of Key Pharmacophoric Features for Target Engagement

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. The elucidation of the key pharmacophoric features of this compound would involve identifying the crucial hydrogen bond donors and acceptors, hydrophobic regions, and charged centers, and their spatial relationships.

Based on its structure, potential pharmacophoric features could include:

Hydrogen Bond Acceptors: The oxygen atom of the morpholine ring and the oxygen atom of the carbonyl group.

Hydrophobic Regions: The aliphatic carbons of both the morpholine and pyrrolidine rings.

Hydrogen Bond Donor: The nitrogen atom of the morpholine ring (if protonated).

By comparing the structures of active and inactive analogs, a pharmacophore model can be developed. This model serves as a 3D query for virtual screening of compound libraries to identify new potential lead structures.

Development of Predictive Models for Compound Design and Optimization

Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity.

To develop a QSAR model for this compound derivatives, a dataset of compounds with their corresponding biological activities would be required. For each compound, a set of molecular descriptors (e.g., molecular weight, LogP, number of hydrogen bond donors/acceptors) would be calculated. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a model that can predict the activity of new, unsynthesized compounds.

Such a model would be invaluable for prioritizing which new analogs to synthesize, thereby accelerating the optimization process and reducing the resources required for drug discovery. The accuracy and predictive power of the model would depend heavily on the quality and diversity of the initial dataset.

Preclinical Biological Evaluation and Mechanistic Investigations at the Molecular and Cellular Levels

In Vitro Enzyme Inhibition Assays and Kinetic Characterization

There is currently no publicly available information detailing the in vitro inhibitory activity of Morpholin-3-yl(pyrrolidin-1-yl)methanone against specific enzymes. Standard preclinical assessments would typically involve screening the compound against a panel of relevant enzymes to determine its potency and selectivity. This process generates key data points such as the half-maximal inhibitory concentration (IC₅₀), which quantifies the concentration of the substance required to inhibit a biological process by 50%. Furthermore, kinetic studies to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) have not been reported for this compound.

Receptor Binding Studies and Ligand-Target Interaction Profiling

Information regarding the affinity and selectivity of this compound for specific biological receptors is not available in the current body of scientific literature. Receptor binding assays are a critical component of preclinical evaluation, providing insights into the compound's potential molecular targets. These studies typically determine the dissociation constant (Kᵢ) to quantify the binding affinity of a ligand for a particular receptor. Without such studies, the specific protein targets of this compound remain unidentified.

Cell-Based Assays for Specific Biological Pathway Modulation

The effects of this compound on cellular functions and signaling pathways have not been documented in published research.

Cellular Target Engagement and Downstream Signaling Pathway Analysis

There are no available studies demonstrating that this compound engages with a specific target within a cellular context. Consequently, analyses of downstream signaling pathways that would be modulated by such an interaction have not been performed or reported.

Molecular Mechanisms of Action Elucidation

Detailed mechanistic studies to elucidate the precise molecular interactions of this compound are not present in the public domain. Techniques such as protein-ligand co-crystallography, which provides a high-resolution, three-dimensional view of the compound bound to its target, or site-directed mutagenesis studies to identify key amino acid residues involved in binding, have not been reported for this compound.

Development of Biological Probes for Mechanistic Research

The development of chemical probes derived from a lead compound is a valuable strategy for conducting in-depth mechanistic studies. However, there is no indication in the available literature that this compound has been utilized as a scaffold for the creation of such biological probes.

Emerging Research Perspectives and Future Directions

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction

For a novel compound such as Morpholin-3-yl(pyrrolidin-1-yl)methanone, AI algorithms can be employed to predict its physicochemical properties, potential biological targets, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile. nih.gov By constructing quantitative structure-activity relationship (QSAR) models, researchers can virtually screen libraries of analogous compounds to identify derivatives with potentially enhanced efficacy and reduced off-target effects. nih.gov

Furthermore, AI is playing a crucial role in synthetic chemistry. Machine learning models can predict viable synthetic routes for complex molecules, optimizing reaction conditions and improving yields. acs.org This predictive power can significantly reduce the time and resources spent on empirical trial-and-error synthesis, accelerating the generation of this compound and its derivatives for biological evaluation.

Table 1: Applications of AI/ML in the Development of this compound

| Application Area | AI/ML Technique | Potential Impact |

| Target Identification | Deep Learning, Natural Language Processing | Prediction of potential biological targets by analyzing scientific literature and biological data. |

| Virtual Screening | Generative Models, Reinforcement Learning | De novo design of novel analogs with improved binding affinity and selectivity. gatech.edu |

| Property Prediction | Graph Neural Networks, Support Vector Machines | Accurate prediction of physicochemical properties (e.g., solubility, pKa) and ADMET profiles. nih.gov |

| Synthesis Planning | Retrosynthesis Prediction Algorithms | Identification of efficient and cost-effective synthetic pathways. |

Advancements in High-Throughput Screening and Phenotypic Assay Development

High-throughput screening (HTS) remains a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries against specific biological targets. acs.orgyoutube.com For a novel compound like this compound, HTS assays would be instrumental in identifying its primary biological activities. These assays can be target-based, measuring the compound's interaction with a specific protein, or phenotypic, assessing its effect on cellular or organismal function. technologynetworks.com

Recent advancements in HTS technology, such as the use of acoustic dispensing and automated robotic platforms, allow for the screening of millions of compounds in a matter of days with minimal sample consumption. youtube.com This capability is crucial for efficiently exploring the biological potential of new chemical entities.

Phenotypic screening, in particular, has seen a resurgence in recent years. nih.gov This approach offers the advantage of identifying compounds that produce a desired biological effect without a preconceived notion of the molecular target. technologynetworks.com For this compound, a battery of phenotypic assays could be employed to assess its effects on various cellular processes, such as cell proliferation, apoptosis, and differentiation. The development of more physiologically relevant in vitro models, such as 3D organoids and spheroids, further enhances the predictive power of phenotypic screens. technologynetworks.com

Table 2: High-Throughput and Phenotypic Screening Strategies for this compound

| Screening Approach | Assay Type | Potential Insights |

| Target-Based Screening | Biochemical assays (e.g., enzyme inhibition, receptor binding) | Identification of specific molecular targets and mechanism of action. |

| Cell-Based Screening | Reporter gene assays, high-content imaging | Evaluation of effects on specific signaling pathways and cellular morphology. |

| Phenotypic Screening | Cell viability assays, migration assays, organoid-based assays | Discovery of novel therapeutic activities in disease-relevant models. rsc.org |

Exploration of this compound as a Chemical Probe

A chemical probe is a small molecule that is used to study and manipulate biological systems. An ideal chemical probe is potent, selective, and has a well-characterized mechanism of action. Should this compound be found to possess a specific and potent biological activity, it could be developed into a valuable chemical probe.

The process of developing a chemical probe involves iterative cycles of chemical synthesis and biological testing to optimize its properties. This includes enhancing its potency and selectivity for its target, as well as improving its cell permeability and metabolic stability. The morpholine (B109124) and pyrrolidine (B122466) moieties within this compound offer numerous points for chemical modification to fine-tune these properties. nih.govnih.gov

Once validated, a chemical probe based on the this compound scaffold could be used to investigate the function of its biological target in health and disease. This could involve studies to elucidate the role of the target in specific signaling pathways or to validate it as a potential therapeutic target for drug development.

Interdisciplinary Research Collaborations for Comprehensive Molecular Understanding

The comprehensive evaluation of a novel compound like this compound necessitates a highly interdisciplinary approach. stonybrook.edurroij.com The complexity of modern drug discovery requires the integration of expertise from various scientific disciplines.

Furthermore, collaborations with structural biologists can provide detailed atomic-level information about how the compound binds to its target, guiding further optimization. ox.ac.uk Toxicologists are crucial for assessing the safety profile of the compound. rroij.com Ultimately, successful drug discovery and development programs often involve close collaboration between academic researchers and industry partners to translate basic scientific discoveries into new medicines. liverpool.ac.uk

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。